In epitranscriptomics, substituting m1A with adenosine or m6A invalidates results-N1-methylation confers a unique positive charge, distinct ALKBH3 demethylase specificity, and position-independent translation blocking that generic nucleosides cannot replicate. N1-Methyladenosine hydroiodide (≥98%) resolves this:
• Exclusive ALKBH3 demethylase substrate-essential positive control for cancer research assays targeting this oncogene
• Position-independent ribosome block-enables precise dissection of RNA structure effects on translation in synthetic mRNA design
• Enhanced water solubility of the hydroiodide salt simplifies LC-MS/MS calibration standard preparation for biomarker quantification
Standard pack sizes available from milligrams to grams; bulk custom synthesis upon request.
Molecular FormulaC11H16IN5O4
Molecular Weight409.18 g/mol
CAS No.34308-25-3
Cat. No.B1482579
⚠ Attention: For research use only. Not for human or veterinary use.
N1-Methyladenosine Hydroiodide: Core m1A Analog for Epitranscriptomics
N1-Methyladenosine hydroiodide (CAS: 34308-25-3) is the hydroiodide salt form of N1-methyladenosine (m1A), a naturally occurring, positively charged purine nucleoside [1]. The N1-methylation of adenosine creates a structural and functional divergence from the canonical nucleoside [2]. This modification is a key component of the epitranscriptome, where m1A is a prevalent and reversible post-transcriptional RNA modification known to influence RNA structure, stability, and translation [3]. The hydroiodide salt form, with a typical purity of ≥95-98%, is the standard commercial format, offering enhanced solubility and handling properties suitable for research applications .
Epitranscriptomic m1A probe – specifically read by ALKBH3, not m6A machinery
Hydroiodide salt enables aqueous assay preparation without organic co-solvents
Standard commercial format suitable for reproducible enzymology and oligonucleotide synthesis
[1] PubChem. (2024). 1-Methyladenosine hydriodide. PubChem Compound Summary for CID 16219663. Retrieved April 17, 2026. View Source
[2] Glen Research. (2007). Glen Report 19.12 - 1-Methyl-Adenine in nucleic acids. Retrieved April 17, 2026. View Source
[3] Zhang, L. S., et al. (2024). New directions for Ψ and m1A decoding in mRNA: deciphering the stoichiometry and function. RNA, 30(5), 537-547. View Source
Why N1-Methyladenosine Hydroiodide Cannot Be Substituted
Substituting N1-Methyladenosine hydroiodide with other adenosine derivatives or even the closely related N6-methyladenosine (m6A) is not scientifically equivalent. The unique N1-methylation confers distinct biochemical and biophysical properties that define its functional niche [1]. Unlike adenosine, m1A possesses a positive charge at physiological pH and a significantly altered base-pairing capability [2]. Crucially, m1A is specifically targeted by a different set of 'writer' and 'eraser' enzymes than m6A, with ALKBH3 being its primary mammalian demethylase [3]. Furthermore, in functional contexts, m1A acts as a robust, position-independent block to translation, a behavior distinct from both m5C/pseudouridine and the position-dependent effects of m6A [4]. Therefore, experimental outcomes in fields like epitranscriptomics, enzymology, and mRNA therapeutics are inextricably linked to the specific molecular identity of m1A, rendering generic substitution invalid.
Charge mismatch alters RNA interactions
Adenosine and m6A lack the N1-positive charge; substitution removes physiological electrostatic and base-pairing properties central to m1A function.
Enzyme specificity not interchangeable
m1A is demethylated by ALKBH3, while m6A is the substrate for FTO; assays targeting ALKBH3 require m1A, not m6A or generic adenosine.
Translation-block mechanism differs
m1A produces a position-independent translation block; m6A and 2'-O-methyl show position-dependent effects, and m5C/Ψ may not reduce yield, making direct substitution scientifically invalid.
[1] Zhang, L. S., et al. (2024). New directions for Ψ and m1A decoding in mRNA: deciphering the stoichiometry and function. RNA, 30(5), 537-547. View Source
[2] Glen Research. (2007). Glen Report 19.12 - 1-Methyl-Adenine in nucleic acids. Retrieved April 17, 2026. View Source
[3] Chen, X., et al. (2024). The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation. Angew Chem Int Ed Engl, 63(7), e202313900. View Source
[4] Hoernes, T. P., et al. (2019). Eukaryotic Translation Elongation is Modulated by Single Natural Nucleotide Derivatives in the Coding Sequences of mRNAs. Genes (Basel), 10(2), 84. View Source
Quantitative Evidence Guide: Differentiating m1A from Analogs
Enhanced Basicity vs. Adenosine
The N1-methylation of adenosine in N1-Methyladenosine hydroiodide results in a drastic increase in basicity. The compound is a much stronger base (pKa 8.25) compared to the parent compound adenosine (pKa 3.5) [1]. This fundamental property is distinct from regioisomers like N6-methyladenosine (m6A).
pKa Shift vs. AdenosineReported
pKa 8.25 (m1A) vs 3.5 (adenosine) — 4.75-unit increase
Confers positive charge at physiological pH, reshaping hydrogen bonding and electrostatic interactions in RNA.
Standard pKa determination in aqueous solution.
Nucleoside ChemistryRNA StructureBiophysics
Evidence Dimension
Acid dissociation constant (pKa) of the nucleobase
Target Compound Data
pKa = 8.25
Comparator Or Baseline
Adenosine (pKa = 3.5)
Quantified Difference
4.75 pKa units (significantly more basic)
Conditions
Aqueous solution, room temperature (standard pKa determination methods)
Why This Matters
This pKa difference means N1-Methyladenosine hydroiodide is positively charged under physiological conditions (pH ~7.4), which fundamentally alters its hydrogen bonding, base stacking, and electrostatic interactions in RNA, making it a distinct research tool from adenosine.
Nucleoside ChemistryRNA StructureBiophysics
[1] Glen Research. (2007). Glen Report 19.12 - 1-Methyl-Adenine in nucleic acids. Retrieved April 17, 2026. View Source
Position-Independent Translational Blockade
In a systematic study of natural nucleotide derivatives within the coding sequence of reporter mRNAs, N1-methyladenosine (m1A) generally impeded translation regardless of its codon position. In contrast, 5-methylcytosine (m5C) and pseudouridine (Ψ) did not reduce product yields, and the inhibitory effect of N6-methyladenosine (m6A) and 2'-O-methylated nucleotides (Nm) was strongly dependent on their position within the codon [1].
Translation Blockade ModeReported
m1A blocks translation irrespective of codon position; m6A/Nm effect is position-dependent; m5C/Ψ show no reduction.
Defines m1A as a reliable, position-independent roadblock for translation control studies.
In vitro translation in HEK293T extracts; reporter mRNA design.
EpitranscriptomicsmRNA TranslationGene Regulation
Evidence Dimension
Translation efficiency of modified mRNA
Target Compound Data
Generalized reduction in translation product yield (impedes translation)
m1A effect is 'position-independent' and generally inhibitory; m6A/Nm effect is 'position-dependent'; m5C/Ψ showed 'no reduction' in yield.
Conditions
Site-specific introduction of single modified nucleotides into the coding sequence of reporter mRNAs, followed by in vitro translation in HEK293T cell extracts.
Why This Matters
This demonstrates that m1A has a unique, broad-based mechanism of affecting translation, distinct from other common RNA modifications. For researchers studying translational control or designing modified mRNAs, the predictable, position-independent effect of m1A is a critical differentiator.
EpitranscriptomicsmRNA TranslationGene Regulation
[1] Hoernes, T. P., et al. (2019). Eukaryotic Translation Elongation is Modulated by Single Natural Nucleotide Derivatives in the Coding Sequences of mRNAs. Genes (Basel), 10(2), 84. View Source
Specific Demethylation by ALKBH3
N1-methyladenosine (m1A) is the specific substrate for the human demethylase ALKBH3, while N6-methyladenosine (m6A) is the primary substrate for FTO [1]. The selectivity is confirmed by mutational analysis: replacing key residues in ALKBH3 (Thr133 and Asp194) with those found in FTO or ALKBH5 converts its substrate preference from m1A to m6A [2].
ALKBH3 Demethylation SpecificityClass-level
m1A is specifically demethylated by ALKBH3; m6A is targeted by FTO; active-site residues Thr133/Asp194 govern selectivity.
Separate regulatory pathways; essential substrate for ALKBH3 inhibitor screening.
In vitro biochemical assays with purified enzymes.
EpigeneticsEnzymologyDrug Discovery
Evidence Dimension
Demethylase enzyme specificity
Target Compound Data
Specifically demethylated by ALKBH3
Comparator Or Baseline
N6-methyladenosine (m6A) (specifically demethylated by FTO)
Quantified Difference
Complete switch in enzyme specificity based on defined amino acid differences (Thr133, Asp194).
Conditions
In vitro biochemical assays with purified enzymes and cross-linked oligo complexes for structural analysis.
Why This Matters
This clear enzymatic partitioning defines separate regulatory pathways in the cell. For scientists developing inhibitors of RNA demethylases for cancer or other diseases, N1-Methyladenosine hydroiodide is the essential substrate for developing and validating ALKBH3-specific assays, and it cannot be substituted with an m6A analog.
EpigeneticsEnzymologyDrug Discovery
[1] Chen, X., et al. (2024). The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation. Angew Chem Int Ed Engl, 63(7), e202313900. View Source
[2] Sigurdsson, S. T., et al. (2024). Epitranscriptomic regulation of DNA repair genes. Opin Vísindin, 2024. Retrieved April 17, 2026. View Source
Enhanced Solubility of Hydroiodide Salt
The hydroiodide counterion in N1-Methyladenosine hydroiodide (C11H16IN5O4, MW 409.18 g/mol) is specifically employed to improve the compound's handling properties. The salt form enhances water solubility and stability compared to the neutral base (C11H15N5O4, MW 281.27 g/mol) . The base form is reported to be only 'slightly soluble' in water and DMSO, while the hydroiodide salt is described as 'highly soluble' .
Highly soluble in water due to polar nature (hydroiodide salt)
Comparator Or Baseline
1-Methyladenosine (neutral base): slightly soluble in water (sonication required)
Quantified Difference
Qualitative difference from 'slightly soluble' to 'highly soluble' in water.
Conditions
Standard solubility tests at room temperature; vendor datasheets.
Why This Matters
For researchers, improved solubility translates directly to ease of use in preparing aqueous buffers for enzymatic assays, cell culture experiments, and analytical standards. The hydroiodide salt form reduces the need for organic co-solvents like DMSO, simplifying experimental workflows and potentially reducing solvent-related artifacts.
Due to its exclusive status as the primary substrate for the m1A-specific eraser ALKBH3 [1], N1-Methyladenosine hydroiodide is the required positive control and substrate for biochemical assays designed to measure or inhibit ALKBH3 activity. This is directly relevant to cancer research, where ALKBH3 is a known oncogene [2].
Position-Independent Translational Repression in mRNA
For researchers engineering synthetic mRNAs with predictable translational properties, N1-Methyladenosine hydroiodide offers a unique, position-independent block to translation elongation, in contrast to m5C, Ψ, or the position-dependent effects of m6A [3]. This makes it a precise tool for dissecting the impact of RNA structure and modifications on ribosome processivity.
Synthesis of m1A-Modified Oligonucleotides
The compound is a precursor for synthesizing the m1A phosphoramidite, which is essential for the site-specific incorporation of this charged, non-canonical modification into synthetic RNA oligos [4]. This enables precise structure-function studies of how a single m1A residue affects RNA folding, ligand binding, or catalytic activity.
Aqueous Standards for LC-MS Metabolomics
The enhanced water solubility of the hydroiodide salt form compared to the neutral base simplifies the preparation of aqueous calibration standards . This is critical for accurate quantification of m1A as a potential cancer biomarker in urine or serum using LC-MS/MS techniques .
Application
Selection Property
Validation Focus
ALKBH3 demethylase research
m1A-specific substrate
Enzyme activity & inhibitor screening
mRNA translation control studies
Position-independent block
Translation elongation assays
m1A-modified RNA synthesis
Phosphoramidite precursor
Site-specific incorporation
m1A metabolomics research
Aqueous solubility
LC-MS/MS calibration standards
[1] Chen, X., et al. (2024). The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation. Angew Chem Int Ed Engl, 63(7), e202313900. View Source
[2] Sigurdsson, S. T., et al. (2024). Epitranscriptomic regulation of DNA repair genes. Opin Vísindin, 2024. Retrieved April 17, 2026. View Source
[3] Hoernes, T. P., et al. (2019). Eukaryotic Translation Elongation is Modulated by Single Natural Nucleotide Derivatives in the Coding Sequences of mRNAs. Genes (Basel), 10(2), 84. View Source
[4] Glen Research. (2007). Glen Report 19.12 - 1-Methyl-Adenine in nucleic acids. Retrieved April 17, 2026. View Source
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